2-Ethylhexanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

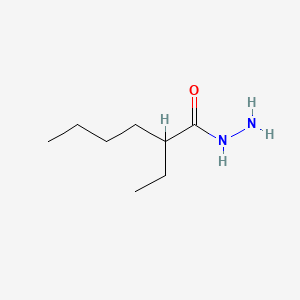

2-Ethylhexanohydrazide: is an organic compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . It is a hydrazide derivative of 2-ethylhexanoic acid, characterized by the presence of a hydrazide functional group (-CONHNH2) attached to the 2-ethylhexanoic acid backbone . This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylhexanohydrazide can be synthesized through the reaction of 2-ethylhexanoic acid with hydrazine hydrate. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the hydrazide derivative . The general reaction is as follows: [ \text{C8H16O2} + \text{N2H4} \rightarrow \text{C8H18N2O} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Condensation Reactions (Hydrazone Formation)

Hydrazides readily undergo condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. For 2-ethylhexanohydrazide, this reaction typically proceeds via nucleophilic attack of the hydrazide’s terminal NH₂ group on the electrophilic carbonyl carbon, followed by dehydration.

Example Reaction:

This compound+RCHO→RCH=N-NHCO-2-Ethylhexyl+H2O

-

Conditions : Reflux in ethanol or methanol, often catalyzed by acetic acid .

-

Key Insight : The bulky 2-ethylhexyl group may slow reaction kinetics due to steric hindrance, as observed in analogous α-branched aldehyde reactions .

Oxidation

Hydrazides are susceptible to oxidation, forming diazenes or acyl azides under strong oxidizing conditions (e.g., HNO₂, H₂O₂):

RCONH-NH2Oxidizing AgentRCON=N+H2O

-

Stability Note : Hydrazines and their derivatives (including hydrazides) are prone to explosive decomposition under oxidative or thermal stress.

Reduction

Catalytic hydrogenation (e.g., Pd/C, H₂) can reduce the hydrazide group to an amine:

RCONH-NH2H2/PdRCH2NH2+NH3

-

Catalyst Specificity : Palladium-based catalysts are effective for selective hydrogenation, as demonstrated in related aldehyde hydrogenation systems .

Cyclization and Heterocycle Formation

Hydrazides participate in cyclocondensation reactions to form nitrogen-containing heterocycles. For example, reaction with β-ketoesters yields pyrazole derivatives:

This compound+RCOCH2COOR’→Pyrazole Derivative+H2O

-

Mechanism : Involves enamine formation followed by intramolecular cyclization .

-

Steric Effects : The 2-ethylhexyl group may favor larger ring systems (e.g., six-membered) due to reduced strain compared to smaller rings .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the hydrazide bond, yielding carboxylic acids and hydrazine derivatives:

RCONH-NH2H3O+ or OH−RCOOH+NH2NH2

-

Kinetics : Hydrolysis rates depend on pH and temperature, with acidic conditions generally accelerating the reaction.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of hydrazide-hydrazone metal complexes, which include derivatives of 2-ethylhexanohydrazide, in anticancer research. These complexes have demonstrated significant cytotoxic effects against various cancer cell lines, including liver and colorectal cancer cells. For instance, metal complexes formed with hydrazides can sequester essential metal ions like iron, disrupting cellular functions and inducing apoptosis through reactive oxygen species (ROS) generation .

Pharmacological Properties

Hydrazides, including this compound, are known for their diverse pharmacological properties. They can serve as precursors for synthesizing bioactive compounds, such as antibiotics and anti-inflammatory agents. The ability to modify the hydrazide structure allows for the tuning of lipophilicity and biological activity, making them versatile candidates for drug development .

Materials Science

Corrosion Inhibition

In materials science, this compound has been investigated for its efficacy as a corrosion inhibitor. Studies have shown that hydrazide-based compounds can effectively block corrosion sites on metal surfaces. For example, a derivative of hydrazide was tested and exhibited an inhibition efficiency of approximately 90% in acidic environments . This application is particularly relevant for protecting mild steel in industrial settings.

Polymer Chemistry

The incorporation of hydrazides into polymer matrices has been explored to enhance mechanical properties and thermal stability. The functionalization of polymers with hydrazides can lead to improved adhesion properties and resistance to environmental degradation. This application is crucial in developing advanced materials for coatings and composites .

Environmental Chemistry

Heavy Metal Extraction

this compound has shown promise in environmental applications, particularly in the extraction of heavy metals from contaminated water sources. Research indicates that hydrazide derivatives can effectively chelate heavy metals like uranium, facilitating their removal from aqueous solutions . This property is vital for developing sustainable methods for water purification.

Case Studies

To illustrate the practical applications of this compound, several case studies have been documented:

-

Case Study 1: Anticancer Research

A study focused on synthesizing metal complexes with this compound derivatives revealed that these complexes exhibited significantly higher cytotoxicity compared to their non-complexed counterparts. The research highlighted the mechanism by which these complexes induce apoptosis through ROS generation and modulation of apoptotic proteins . -

Case Study 2: Corrosion Inhibition

A series of experiments were conducted to evaluate the corrosion inhibition efficiency of hydrazide derivatives on mild steel in acidic conditions. The results demonstrated that certain hydrazides could provide substantial protection against corrosion, indicating their potential use in industrial applications .

Wirkmechanismus

The mechanism of action of 2-ethylhexanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction .

Vergleich Mit ähnlichen Verbindungen

2-Ethylhexanoic acid: The parent compound from which 2-ethylhexanohydrazide is derived.

Hexanohydrazide: A similar hydrazide compound with a different alkyl chain length.

Octanohydrazide: Another hydrazide derivative with a longer alkyl chain.

Uniqueness: this compound is unique due to its specific alkyl chain length and the presence of the hydrazide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biologische Aktivität

2-Ethylhexanohydrazide is a hydrazide derivative of 2-ethylhexanoic acid, a compound widely used in various industrial applications. Understanding its biological activity is crucial for evaluating its safety profile and potential therapeutic uses. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a hydrazide functional group (-NH-NH2) attached to a branched alkyl chain, which influences its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on cellular mechanisms and potential therapeutic applications. Here are key findings from various studies:

Antitumor Activity

Recent studies have explored the potential antitumor properties of hydrazide derivatives, including this compound. Research indicates that hydrazides can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of apoptotic proteins.

- Mechanism : The mechanism involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to cell cycle arrest and apoptosis in cancer cell lines such as HEPG2 and HCT-116 .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound.

- Oncogenicity Testing : Studies involving Fischer 344 rats indicated that 2-ethylhexanol (a precursor) was not oncogenic; however, there were weak trends suggesting hepatocellular carcinoma incidence in high-dose mice . This raises concerns about the potential carcinogenic effects of related compounds.

- Absorption and Metabolism : Following oral administration in animal models, significant absorption was noted with major metabolites excreted via urine (approximately 80%) . This suggests that while the compound is absorbed effectively, its metabolites may play a role in mitigating toxicity.

Case Studies

Several case studies have highlighted the biological implications of hydrazide derivatives:

- Antibacterial Activity : A study synthesized various hydrazide derivatives, including those related to this compound, which exhibited notable antibacterial activity comparable to standard drugs .

- Spasmolytic Effects : In vivo evaluations showed that certain hydrazides possess spasmolytic properties, indicating potential applications in treating gastrointestinal disorders .

Research Findings Summary

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Eigenschaften

IUPAC Name |

2-ethylhexanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-5-6-7(4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFFLFEMKUWOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.